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molecular formula C16H32N2O B090603 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- CAS No. 136-99-2

1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-

Cat. No. B090603
M. Wt: 268.44 g/mol
InChI Key: QNDGQRJVVZJMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05030629

Procedure details

58.7 g (564.4 mmoles) of 2-(2-aminoethylamino)ethanol and 122.8 g (538.6 mmoles) of ethyl dodecanoate were heated at 125° C. and ethanol was removed by distillation. 100 ml of toluene was cautiously added and water was removed azeotropically on further reflux. The reaction mixture was fractionally distilled to give 100.2 g (69.5%) of pure product, m.p. 40°-42° C.
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
122.8 g
Type
reactant
Reaction Step One
Yield
69.5%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][OH:7].[C:8](OCC)(=O)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[OH:7][CH2:6][CH2:5][N:4]1[CH2:3][CH2:2][N:1]=[C:19]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8]

Inputs

Step One
Name
Quantity
58.7 g
Type
reactant
Smiles
NCCNCCO
Name
Quantity
122.8 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ethanol was removed by distillation
ADDITION
Type
ADDITION
Details
100 ml of toluene was cautiously added
CUSTOM
Type
CUSTOM
Details
water was removed azeotropically on further reflux
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(=NCC1)CCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 100.2 g
YIELD: PERCENTYIELD 69.5%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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